5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Overview
Description
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties . The structure of this compound consists of a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 5th position and a methyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited in the literature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions include various derivatives of this compound, depending on the nucleophile used .
Scientific Research Applications
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its antitumor properties and potential use in cancer therapy.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase and VEGF receptors, which are involved in metabolic and angiogenic processes . Additionally, the compound may exert its antimicrobial and antiviral effects by interfering with the synthesis of nucleic acids in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Uniqueness
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both a thiazole and pyrimidine ring in its structure. This combination imparts distinct pharmacological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-3-4-5(11-2-8-4)10-6(7)9-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLRQLRJVGGLEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)SC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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